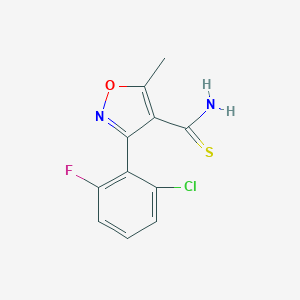

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide

説明

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide (CFCMOC) is an organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that has been extensively studied in the past few decades due to its unique properties and potential uses. CFCMOC has been used in a variety of laboratory experiments, ranging from biochemical studies to physiological studies. It has also been used as a reagent in synthetic chemistry, as a catalyst in organic synthesis, and as a ligand in coordination chemistry.

科学的研究の応用

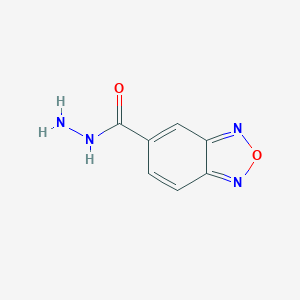

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) based compounds have been highlighted for their use in developing chemosensors for detecting a range of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, underscoring the utility of related oxazole derivatives in analytical chemistry and environmental monitoring P. Roy, 2021.

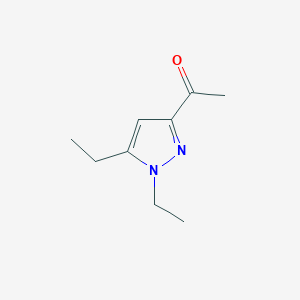

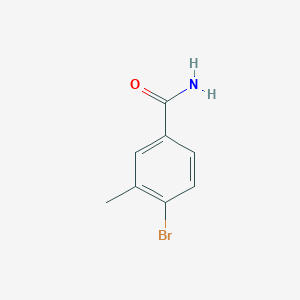

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, showcases the importance of fluorinated and brominated derivatives in pharmaceutical manufacturing. This underscores the relevance of chloro-fluoro oxazole derivatives in synthesizing key pharmaceutical ingredients Yanan Qiu et al., 2009.

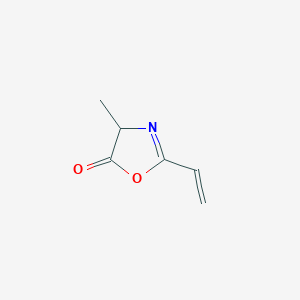

Chemical and Biological Properties of Azoles

A comprehensive review of 4-phosphorylated 1,3-azoles, including oxazoles, highlighted their synthesis methods and diverse chemical and biological properties. These compounds exhibit various biological activities, demonstrating the therapeutic potential of oxazole derivatives in developing new drugs with insectoacaricidal, anti-blastic, sugar-lowering, and other activities E. Abdurakhmanova et al., 2018.

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including oxazole derivatives, have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. This highlights the potential of oxazole compounds in developing diagnostic tools for neurodegenerative diseases A. Nordberg, 2007.

Scintillation Properties

Research into plastic scintillators based on polymethyl methacrylate, incorporating oxazole derivatives as luminescent dyes, demonstrates the application of such compounds in developing materials with specific optical properties, useful in radiation detection and optical devices V. N. Salimgareeva et al., 2005.

作用機序

Target of Action

It is structurally similar to flucloxacillin , a penicillin beta-lactam antibiotic. Flucloxacillin targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

The compound likely interacts with its targets in a similar manner to Flucloxacillin. By binding to specific PBPs, it inhibits the third and last stage of bacterial cell wall synthesis . This interaction results in the bactericidal activity of the compound .

Biochemical Pathways

The compound likely affects the biochemical pathways related to bacterial cell wall synthesis. By inhibiting PBPs, it disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

As a structurally similar compound, flucloxacillin is known to be stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability likely contributes to its bioavailability.

Result of Action

The compound’s action likely results in the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, it causes cell lysis and death . This bactericidal activity makes it effective against susceptible bacterial infections .

特性

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDCXVWPXBITNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381719 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-42-9 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)